molecular formula C16H24N2O2 B1446701 tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187933-54-5

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1446701
CAS No.: 1187933-54-5
M. Wt: 276.37 g/mol
InChI Key: KVPSSEZRIDVILP-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its quinoline core.

    Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino group and tert-butyl group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different chemical properties.

Uniqueness

tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the presence of the tert-butyl and amino groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

tert-butyl 6-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPSSEZRIDVILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
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tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

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